molecular formula C11H20O B6151948 3,3,5,5-tetramethylcyclohexane-1-carbaldehyde CAS No. 67809-85-2

3,3,5,5-tetramethylcyclohexane-1-carbaldehyde

Cat. No.: B6151948
CAS No.: 67809-85-2
M. Wt: 168.3
InChI Key:
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Description

3,3,5,5-Tetramethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₂₀O It is a derivative of cyclohexane, characterized by the presence of four methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-tetramethylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method includes the reaction of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups. The resulting 3,3,5,5-tetramethylcyclohexanone is then subjected to oxidation using reagents like pyridinium chlorochromate to form the aldehyde group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3,3,5,5-tetramethylcyclohexane-1-carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3,3,5,5-tetramethylcyclohexane-1-methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid.

    Reduction: 3,3,5,5-Tetramethylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

3,3,5,5-Tetramethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3,5,5-tetramethylcyclohexane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

    3,3,5,5-Tetramethylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde.

    3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid: Oxidized form of the aldehyde.

    3,3,5,5-Tetramethylcyclohexane-1-methanol: Reduced form of the aldehyde.

Properties

CAS No.

67809-85-2

Molecular Formula

C11H20O

Molecular Weight

168.3

Purity

95

Origin of Product

United States

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